molecular formula C10H9F2NO B7861442 4-(2,5-Difluoro-phenoxy)butanenitrile

4-(2,5-Difluoro-phenoxy)butanenitrile

Cat. No.: B7861442
M. Wt: 197.18 g/mol
InChI Key: XMYWWZPVITUKMJ-UHFFFAOYSA-N
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Description

4-(2,5-Difluoro-phenoxy)butanenitrile is an organic compound characterized by a butanenitrile group attached to a difluoro-phenoxy moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Difluoro-phenoxy)butanenitrile typically involves the reaction of 2,5-difluorophenol with butanenitrile under specific conditions. One common method is the nucleophilic substitution reaction, where 2,5-difluorophenol is reacted with butanenitrile in the presence of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Difluoro-phenoxy)butanenitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrile or phenoxy groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are employed.

  • Substitution: Strong bases or nucleophiles are used, depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation: 4-(2,5-Difluoro-phenoxy)butanoic acid or 4-(2,5-Difluoro-phenoxy)butanone.

  • Reduction: 4-(2,5-Difluoro-phenoxy)butanamine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,5-Difluoro-phenoxy)butanenitrile finds applications in several fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Medicine: It may be utilized in the design of drugs targeting specific diseases.

  • Industry: Its unique properties make it valuable in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 4-(2,5-Difluoro-phenoxy)butanenitrile exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-(3,5-Difluoro-phenoxy)butanenitrile: Similar structure but with a different position of the fluorine atoms.

  • 4-(2,5-Dichloro-phenoxy)butanenitrile: Similar but with chlorine atoms instead of fluorine.

Uniqueness: 4-(2,5-Difluoro-phenoxy)butanenitrile is unique due to its specific arrangement of fluorine atoms, which can influence its reactivity and physical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-(2,5-difluorophenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-8-3-4-9(12)10(7-8)14-6-2-1-5-13/h3-4,7H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYWWZPVITUKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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